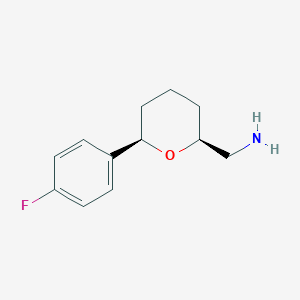![molecular formula C15H10F3N5O2S2 B13055889 (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiazole ring, a sulfonyl group, and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfur trioxide or chlorosulfonic acid.
Attachment of the Trifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenyl halide reacts with a suitable nucleophile.
Formation of the Methanecarbohydrazonoylcyanide Moiety: This involves the reaction of a hydrazine derivative with a cyanide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.
作用机制
The mechanism of action of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide: shares similarities with other sulfonyl-containing compounds and thiazole derivatives.
Cresol: A simpler aromatic compound with a hydroxyl group.
Benzylamine: An aromatic amine with a simpler structure.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H10F3N5O2S2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
(1E)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]ethanimidoyl cyanide |
InChI |
InChI=1S/C15H10F3N5O2S2/c1-9-13(7-20)14(23-26-9)27(24,25)8-12(6-19)22-21-11-4-2-10(3-5-11)15(16,17)18/h2-5,21H,8H2,1H3/b22-12+ |
InChI 键 |
XABDKBMKUCPYNL-WSDLNYQXSA-N |
手性 SMILES |
CC1=C(C(=NS1)S(=O)(=O)C/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C#N)C#N |
规范 SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=C(C=C2)C(F)(F)F)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

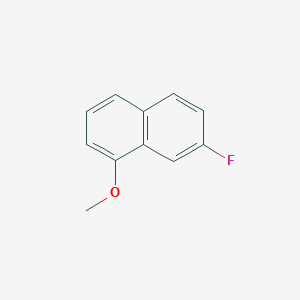

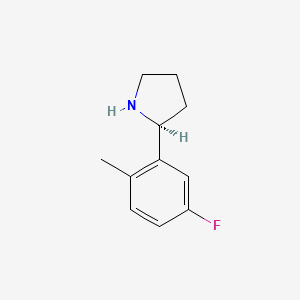


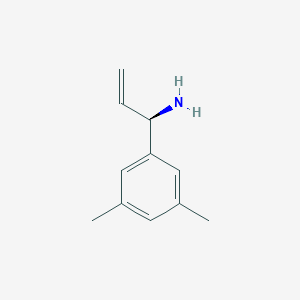
![(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055872.png)
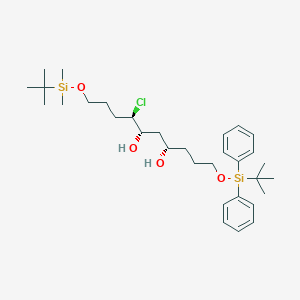
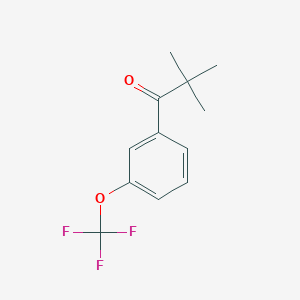
![2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13055875.png)
